

IUPAC name and synonyms for 4-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-iodophenol

Cat. No.: B1583855

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-iodophenol**

Introduction

4-Chloro-2-iodophenol is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a trifunctional molecule, featuring hydroxyl, chloro, and iodo groups on a benzene ring, it serves as a highly versatile building block in organic synthesis. The distinct reactivity of each functional group allows for selective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **4-Chloro-2-iodophenol**, detailing its chemical identity, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's nomenclature and physicochemical properties is fundamental for its application in a research setting.

Nomenclature and Identifiers

- IUPAC Name: **4-chloro-2-iodophenol**^{[1][2]}
- Synonyms: 2-Iodo-4-chlorophenol, Phenol, 4-chloro-2-iodo-^{[2][3][4]}
- CAS Number: 71643-66-8^{[1][2]}

- Molecular Formula: C₆H₄ClIO[1][5]
- InChI Key: JKPLMQJLGBBFLO-UHFFFAOYSA-N[1][2]
- Canonical SMILES: C1=CC(=C(C=C1Cl)I)O[1][6]

Chemical Structure

Caption: Chemical structure of **4-Chloro-2-iodophenol**.

Physicochemical Properties

The physical and chemical characteristics of **4-Chloro-2-iodophenol** are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage methods.

Property	Value	Source(s)
Molecular Weight	254.45 g/mol	[1][2]
Appearance	White to pale yellow crystalline powder	[5]
Melting Point	77°C to 134°C (reported values vary)	[5]
Solubility	Soluble in ethanol, ethers, benzene; slightly soluble in water	[5]
Purity	Commercially available in purities of 95-98%	

Section 2: Synthesis and Chemical Reactivity

The synthetic route to **4-Chloro-2-iodophenol** is a classic example of aromatic chemistry that provides insight into its reactivity.

Synthetic Pathway: Diazotization-Iodination

A common and efficient method for synthesizing **4-Chloro-2-iodophenol** is via a Sandmeyer-type reaction, starting from 2-amino-4-chlorophenol.[7]

The Causality Behind the Experimental Choices:

- **Diazotization:** 2-amino-4-chlorophenol is treated with sodium nitrite (NaNO_2) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0°C). The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing.
- **Iodination:** The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group (N_2), which is an excellent leaving group, to yield the final product, **4-Chloro-2-iodophenol**.[7]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Chloro-2-iodophenol**.

Chemical Reactivity

The utility of **4-Chloro-2-iodophenol** stems from the differential reactivity of its functional groups.

- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
- **Iodo Group:** The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. This position is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[8]

- Chloro Group: The chloro group is less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the 2-position. However, under more forcing conditions, it can also participate in nucleophilic aromatic substitution or coupling reactions.

Section 3: Applications in Research and Drug Development

4-Chloro-2-iodophenol is not typically an active pharmaceutical ingredient itself but rather a critical intermediate.

Intermediate for Complex Syntheses

Its primary application is as a chemical intermediate in the synthesis of more complex molecules.^[5] The ortho-iodo and para-chloro substitution pattern provides a scaffold for building polysubstituted aromatic compounds with precise regiochemistry, which is essential for creating:

- Lead Compounds: In medicinal chemistry, it can be used to generate libraries of compounds for screening against biological targets.^[5]
- Dyes and Pigments: The aromatic structure is a common feature in chromophores, and this compound can be used to synthesize specialized dyes.^[5]

A Scaffold for Drug Discovery

While specific examples for **4-Chloro-2-iodophenol** are proprietary, the broader class of iodophenols is invaluable in drug development. For instance, 4-iodophenol is a known intermediate in the synthesis of agonists for the estrogen β receptor, which is a target for diseases like osteoporosis and certain cancers.^[9] By analogy, **4-Chloro-2-iodophenol** offers a platform to develop novel small molecule inhibitors and receptor modulators where the specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability.^[8]

Section 4: Experimental Protocol: Synthesis of 4-Chloro-2-iodophenol

This protocol is a self-validating system for the synthesis of **4-Chloro-2-iodophenol**, based on established chemical principles.^[7]

Materials and Equipment:

- 2-amino-4-chlorophenol
- 2.5N Hydrochloric acid
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Ethyl acetate
- Deionized water
- Magnetic stirrer with cooling bath
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- **Dissolution:** In a suitable reaction vessel, dissolve 50 g (0.35 mol) of 2-amino-4-chlorophenol in 500 ml of 2.5N hydrochloric acid solution.
- **Cooling:** Cool the resulting solution to 0°C using an ice-water bath. Maintain this temperature for the next step.
- **Diazotization:** Slowly add, in a dropwise manner, a solution of 25.25 g (0.37 mol) of sodium nitrite dissolved in 50 ml of water. Stir the reaction mixture at 0°C for 30 minutes upon completion of the addition. The formation of the diazonium salt is observed.
- **Iodination:** Slowly add a pre-cooled solution of 70 g (0.42 mol) of potassium iodide dissolved in 100 ml of water to the reaction mixture.

- Reaction Completion: Gradually warm the reaction mixture to room temperature and continue stirring overnight.
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases.
- Purification: Remove the ethyl acetate solvent by reduced pressure distillation using a rotary evaporator to yield the crude product. Further purification can be achieved by crystallization. [5] The expected yield is approximately 89.7 g (99%).[7]

Section 5: Safety and Handling

Proper handling of **4-Chloro-2-iodophenol** is essential due to its hazardous properties.[5]

Hazard Identification

- GHS Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][10]
- Signal Word: Warning[2][10]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]
- Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[11]
- Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[10][11]

Storage and Disposal

- Storage: Store in a cool (2-8 °C is recommended), dry, and well-ventilated place.[10] Keep the container tightly closed and protect from light and air.[10]
- Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[11]

Conclusion

4-Chloro-2-iodophenol is a cornerstone intermediate for synthetic chemists. Its well-defined structure and predictable, selective reactivity make it an invaluable tool for constructing complex molecules. For professionals in drug development and materials science, this compound offers a reliable and versatile starting point for innovation, enabling the efficient synthesis of novel compounds with tailored properties. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-2-IODOPHENOL | CAS 71643-66-8 [matrix-fine-chemicals.com]
- 2. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-iodophenol CAS#: 71643-66-8 [amp.chemicalbook.com]
- 4. 4-Chloro-2-iodophenol - CAS:71643-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 4-chloro-2-iodophenol (C6H4ClIO) [pubchemlite.lcsb.uni.lu]
- 7. 4-Chloro-2-iodophenol | 71643-66-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbino.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 4-Chloro-2-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583855#iupac-name-and-synonyms-for-4-chloro-2-iodophenol\]](https://www.benchchem.com/product/b1583855#iupac-name-and-synonyms-for-4-chloro-2-iodophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com